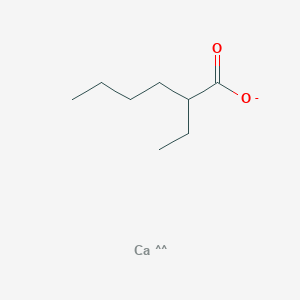

2-Ethylhexanoate calcium

Description

Contextualization within Metal Carboxylate Chemistry

Metal carboxylates, compounds known since antiquity, have a long history of use, from lead linoleates in early paints to lime-soap-thickened lubricants for chariot wheels around 1400 B.C. wits.ac.za The industrial revolution in the 1800s saw rapid progress in the field, with lead and manganese carboxylates being used as driers in paints. wits.ac.za This class of compounds is formed by the reaction of a metal with a carboxylic acid. fortunebusinessinsights.com

Definition and Classification as an Organometallic Compound

An organometallic compound is defined by the presence of at least one chemical bond between a carbon atom of an organic molecule and a metal. lookchem.com Calcium 2-ethylhexanoate (B8288628), with the formula (C8H15O2)2Ca, is the calcium salt of 2-ethylhexanoic acid. In this compound, the calcium ion is bonded to the oxygen atoms of the carboxylate group, not directly to a carbon atom. iucr.orgrsc.org Therefore, while it is often categorized broadly with organometallic compounds due to its organic ligand and solubility in organic media, it is more precisely termed a metal-organic or coordination compound. americanelements.comsmolecule.com

Overview of Calcium Carboxylates in Scientific Literature

Calcium carboxylates are a well-studied subgroup of metal carboxylates. wits.ac.za They are known to be useful in combination with primary driers like cobalt and manganese to improve hardness and gloss in coatings. chemicalbook.com Scientific studies have explored their role as heat stabilizers for polymers like polyvinyl chloride (PVC), where they neutralize released hydrogen chloride (HCl) and thus slow the degradation process. aem.azaem.az Research has also delved into their structural geometry, showing that calcium-carboxylate interactions typically fall into unidentate or bidentate chelation modes, with the calcium ion generally lying near the plane of the carboxylate group. iucr.org The precipitation behavior of long-chain calcium carboxylates in aqueous solutions is influenced by a balance between hydration effects and hydrophobic interactions. rsc.org

Historical Development and Evolution of Research on Calcium 2-Ethylhexanoate

While specific historical milestones for the initial synthesis of calcium 2-ethylhexanoate are not extensively documented, its development is tied to the broader history of metal carboxylates used as drying agents in the paint and coatings industry since the 19th century. wits.ac.za Early research focused on their practical applications, such as improving the drying time of paints. wits.ac.za Contemporary research has evolved significantly, now focusing on the compound's function as a versatile precursor in advanced materials science and as a catalyst in specific chemical reactions. rsc.orgresearchgate.net For example, a 1972 patent described methods for creating stable solutions of calcium 2-ethylhexanoate for industrial use, highlighting its tendency to crystallize out of solution and methods to stabilize it by mixing it with other calcium salts like calcium naphthenate. google.com

Scope and Significance of Contemporary Academic Research

Modern research on calcium 2-ethylhexanoate is multifaceted, exploring its fundamental reactivity and its application in creating new materials. rsc.org It is investigated for its catalytic activity and its role as a stabilizer in various industrial processes. researchgate.net

Fundamental Chemical Principles Underlying its Reactivity

The reactivity of calcium 2-ethylhexanoate is rooted in its structure as an ionic salt. It primarily participates in coordination reactions involving the calcium cation. Common synthesis methods include the reaction of calcium hydroxide (B78521) or calcium oxide with 2-ethylhexanoic acid, or a metathesis (double decomposition) reaction between a soluble calcium salt (like calcium chloride) and a salt of the acid (like sodium 2-ethylhexanoate). google.com In its role as a paint drier, the calcium cations facilitate the formation of free radicals, which initiates the polymerization of drying oils, accelerating the hardening of the coating. As a PVC stabilizer, it reacts with and neutralizes hydrogen chloride (HCl) that is released during thermal degradation of the polymer. aem.azaem.az

Kinetic studies have also examined its catalytic role in reactions such as the decomposition of cumene (B47948) hydroperoxide, where it is believed to form intermediate complexes with the hydroperoxide. researchgate.net

Emerging Research Areas in Advanced Materials Science

A significant area of modern research is the use of calcium 2-ethylhexanoate as a precursor for advanced materials. rsc.orgresearchgate.net Its solubility in organic solvents makes it an ideal candidate for sol-gel processes and thermal decomposition methods to produce high-purity materials. lmaleidykla.lt For instance, it has been used as a calcium source in the sol-gel synthesis of calcium phosphate-based coatings on titanium substrates. lmaleidykla.lt In this method, calcium 2-ethylhexanoate is dissolved in an organic medium and mixed with a phosphorus precursor to form a sol that can be applied as a coating. lmaleidykla.lt Furthermore, it is used in the synthesis of nanoparticles, such as flame-made calcium phosphate (B84403) nanoparticles for drug delivery applications and anhydrite nanoparticles that can be processed into high-strength nano-gypsum. mdpi.comresearchgate.net The compound is also available in superconductor grades, indicating its utility in the fabrication of specialized electronic materials. dtic.mil

Detailed Research Findings

Recent studies have provided quantitative data on the effectiveness of calcium carboxylates as thermal stabilizers for PVC. In one study, the addition of 5 parts per hundred resin (phr) of a calcium carboxylate synthesized from soybean wax to PVC increased the temperature at which 5% degradation occurs from 256.56°C to 270.13°C. aem.azaem.az The temperature for 50% mass loss was similarly increased from 313.14°C to 328.96°C, demonstrating a significant retardation of the thermal decomposition process. aem.az The analysis also showed an increase in the activation energy of decomposition, confirming improved thermal stability. aem.az

| Degradation Level | Temperature (Pure PVC) | Temperature (PVC + 5 phr Calcium Carboxylate) |

|---|---|---|

| 5% Mass Loss | 256.56°C | 270.13°C |

| 10% Mass Loss | 270.71°C | 279.68°C |

| 20% Mass Loss | 279.25°C | 295.21°C |

| 50% Mass Loss | 313.14°C | 328.96°C |

Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 136-51-6 | nih.govfishersci.ca |

| Molecular Formula | C16H30CaO4 | nih.govfishersci.ca |

| Molecular Weight | 326.49 g/mol | nih.govfishersci.ca |

| IUPAC Name | calcium;2-ethylhexanoate | nih.gov |

| Appearance | White to pale cream powder, lumps, or viscous liquid | americanelements.comechemi.com |

| Solubility | Insoluble in water; Soluble in organic solvents | americanelements.comchemicalbook.comfishersci.ca |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H15CaO2- |

|---|---|

Molecular Weight |

183.28 g/mol |

InChI |

InChI=1S/C8H16O2.Ca/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/p-1 |

InChI Key |

JYBHBUKUAXLOMC-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].[Ca] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Direct Synthesis Approaches

Direct synthesis methods for 2-ethylhexanoate (B8288628) calcium involve the straightforward reaction of a calcium source with 2-ethylhexanoic acid. These approaches are favored for their relative simplicity and efficiency. The two principal direct routes utilize either metallic calcium or calcium oxide/hydroxide (B78521) as the starting material.

The synthesis of calcium 2-ethylhexanoate can be accomplished through the direct reaction of metallic calcium with 2-ethylhexanoic acid. This method leverages the reactivity of alkaline earth metals with carboxylic acids. The fundamental reaction involves the oxidation of calcium metal to its Ca²⁺ state and the deprotonation of the carboxylic acid, which results in the formation of the calcium salt and hydrogen gas.

The general chemical equation for this redox reaction is: Ca(s) + 2 C₈H₁₆O₂(l) → Ca(C₈H₁₅O₂)₂(s) + H₂(g)

This reaction is typically conducted in a suitable solvent to help manage the reaction rate and dissipate the exothermic heat generated.

The yield and purity of the final product are highly dependent on the precise control of reaction conditions and the stoichiometric ratios of the reactants. Key parameters that are often optimized include temperature, reaction time, and the choice of solvent. For instance, one documented laboratory synthesis involved the reaction of metallic calcium pellets with 2-ethylhexanoic acid. To achieve a satisfactory yield, the reaction was performed under reflux conditions in toluene (B28343) for 24 hours. This specific set of conditions resulted in a product yield of 64%. Maintaining the correct stoichiometric balance between the metallic calcium and the 2-ethylhexanoic acid is crucial for ensuring the complete conversion of the acid and preventing the presence of unreacted starting materials in the final product.

| Parameter | Value | Reference |

|---|---|---|

| Reactant 1 | Metallic Calcium Pellets | |

| Reactant 2 | 2-Ethylhexanoic Acid | |

| Solvent | Toluene | |

| Reaction Temperature | Reflux | |

| Reaction Time | 24 hours | |

| Reported Yield | 64% |

A significant aspect of this synthetic route is the production of hydrogen gas as a by-product. The evolution of H₂ is a clear indicator that the reaction is proceeding. However, hydrogen is highly flammable and poses a safety risk. Therefore, proper management of this gaseous by-product is essential. The reaction should be conducted in a well-ventilated area, typically under an inert atmosphere, to prevent the formation of explosive mixtures with air. The rate of hydrogen evolution can be controlled by managing the reaction temperature and the rate of addition of the reactants. Performing the reaction in a suitable solvent helps to dissipate the heat generated, thus providing better control over the reaction rate and the formation of hydrogen gas.

A more common and industrially significant direct route for synthesizing calcium 2-ethylhexanoate is the neutralization reaction between 2-ethylhexanoic acid and either calcium hydroxide (Ca(OH)₂) or calcium oxide (CaO). This acid-base reaction is an exothermic process that yields calcium 2-ethylhexanoate and water as the only by-product. google.com

The general reactions are as follows: Ca(OH)₂(s) + 2 C₈H₁₆O₂(l) → Ca(C₈H₁₅O₂)₂(s) + 2 H₂O(l) CaO(s) + 2 C₈H₁₆O₂(l) → Ca(C₈H₁₅O₂)₂(s) + H₂O(l)

This method is often preferred in industrial settings due to the lower cost and easier handling of calcium hydroxide and oxide compared to metallic calcium.

The synthesis using calcium hydroxide or oxide can be performed in different environments. While the reaction can proceed without a solvent, it is typically carried out in a non-polar solvent, such as mineral spirits, to facilitate the reaction and control the viscosity of the mixture. google.com

An example of a non-aqueous synthesis involves preparing a slurry of calcium hydroxide in a solvent mixture, to which 2-ethylhexanoic acid is then added. google.com A specific industrial preparation details adding 2-ethylhexanoic acid to an agitated slurry of calcium hydroxide in mineral spirits and tripropylene (B76144) glycol. google.com

| Parameter | Value | Reference |

|---|---|---|

| Reactant 1 | 2-Ethylhexanoic Acid (2.5 mols) | google.com |

| Reactant 2 | Calcium Hydroxide (1.25 mols) | google.com |

| Solvent | Mineral Spirits & Tripropylene Glycol | google.com |

| Reaction Temperature | 250 °F (approx. 121 °C) | google.com |

| Reaction Time | 30 minutes (post-addition) | google.com |

Alternatively, aqueous environments can be utilized, particularly in double decomposition (metathesis) reactions. For instance, an alkali metal salt of 2-ethylhexanoic acid, such as sodium 2-ethylhexanoate, can be reacted with a soluble calcium salt like calcium chloride in an aqueous medium. google.com In this case, the less soluble calcium 2-ethylhexanoate precipitates out of the aqueous solution.

The formation of water is inherent to the neutralization reaction between 2-ethylhexanoic acid and calcium hydroxide or oxide. To drive the reaction equilibrium towards the product side and achieve high yields, this water must be removed. A common industrial technique for water removal is heating the reaction mixture. google.com

In the presence of a non-polar solvent like mineral spirits or toluene, which forms a heteroazeotrope with water, azeotropic distillation can be employed. This technique involves heating the mixture to a temperature where the water-solvent azeotrope boils. The vapor is then condensed, and the water is separated from the immiscible organic solvent, which can then be returned to the reactor. In one documented procedure, after the addition of the acid to the calcium hydroxide slurry, the mixture was heated to and maintained at 250°F (approximately 121°C) for 30 minutes specifically to eliminate the water formed during the reaction. google.com This step is critical for ensuring the completion of the synthesis and obtaining a high-quality product.

Synthesis via Calcium Hydroxide or Oxide Precursors

Indirect Synthesis Methods

Indirect synthesis routes for 2-Ethylhexanoate calcium involve the creation of an intermediate salt which subsequently reacts to form the desired product. These methods are often employed to achieve high purity.

A prevalent and industrially significant indirect method for synthesizing this compound is through a double decomposition, or salt metathesis, reaction. google.com This process is highly effective due to the precipitation of the final product from the reaction medium. The conventional industry often utilizes this displacement reaction to produce 2-ethylhexanoates. google.com

The double decomposition synthesis is typically a two-step process that begins with the formation of an alkali metal salt of 2-ethylhexanoic acid, most commonly sodium 2-ethylhexanoate. guidechem.com

Step 1: Formation of Sodium 2-Ethylhexanoate First, 2-ethylhexanoic acid is neutralized with a sodium base, such as sodium hydroxide (NaOH), to produce the water-soluble sodium 2-ethylhexanoate precursor. guidechem.com

Reaction: C₈H₁₆O₂(l) + NaOH(aq) → Na(C₈H₁₅O₂)(aq) + H₂O(l)

Step 2: Double Decomposition The resulting sodium 2-ethylhexanoate solution is then reacted with a soluble calcium salt, such as calcium chloride (CaCl₂). google.com This causes a metathesis reaction where the calcium and sodium ions exchange, leading to the formation of calcium 2-ethylhexanoate and sodium chloride.

Reaction: 2 Na(C₈H₁₅O₂)(aq) + CaCl₂(aq) → Ca(C₈H₁₅O₂)₂(s) + 2 NaCl(aq)

Table 1: Double Decomposition Synthesis Steps

| Step | Reactants | Product | Typical Reaction |

|---|---|---|---|

| 1: Precursor Formation | 2-Ethylhexanoic Acid, Sodium Hydroxide | Sodium 2-Ethylhexanoate | C₈H₁₆O₂(l) + NaOH(aq) → Na(C₈H₁₅O₂)(aq) + H₂O(l) |

| 2: Metathesis Reaction | Sodium 2-Ethylhexanoate, Calcium Chloride | Calcium 2-Ethylhexanoate | 2 Na(C₈H₁₅O₂)(aq) + CaCl₂(aq) → Ca(C₈H₁₅O₂)₂(s) + 2 NaCl(aq) |

The choice of solvent is a critical parameter in the double decomposition synthesis. For the industrial metathesis route, water is frequently the solvent of choice. The high efficacy of this reaction in an aqueous medium stems from the insolubility of calcium 2-ethylhexanoate in water, which causes it to precipitate out of the solution as a solid. This precipitation drives the reaction equilibrium toward the products, facilitating a high yield. The byproduct, sodium chloride, remains dissolved in the aqueous phase, simplifying the separation and purification of the final product. While water is common, other organic solvents can also be used depending on the specific process requirements. google.comgoogle.com

Double Decomposition Reactions

Control and Optimization of Synthesis Parameters

The yield and purity of the final calcium 2-ethylhexanoate product are directly dependent on the precise control of various synthesis parameters.

The physical parameters of the reaction play a crucial role in the synthesis outcome. While specific data for the double decomposition method is not detailed, parameters from related direct synthesis methods provide insight into their importance.

Temperature: Reaction temperature influences the rate of reaction and the solubility of the product. In a related direct synthesis method involving calcium hydroxide and 2-ethylhexanoic acid, a temperature of 250°F (approximately 121°C) is maintained to drive the reaction and eliminate the water formed. google.com Proper temperature control in the double decomposition reaction is essential to ensure complete precipitation without causing thermal degradation of the product.

Pressure: While ambient pressure is typical, applying a vacuum can be used in post-synthesis stages to remove solvents or volatile byproducts, thereby increasing product purity.

Table 2: Influence of Synthesis Parameters

| Parameter | Influence on Synthesis | Example Condition |

|---|---|---|

| Temperature | Affects reaction kinetics and product solubility. Can be used to remove byproducts like water. | Maintained at ~121°C in a related direct synthesis to drive the reaction. google.com |

| Pressure | Primarily used in post-synthesis for purification (e.g., vacuum drying). | Not a primary variable during the precipitation reaction itself. |

| Agitation | Ensures homogenous mixing of reactants, promotes uniform product precipitation, and maximizes yield. | Continuous stirring is applied throughout the reaction. google.com |

The purity of the precursor materials is fundamental to the purity of the final calcium 2-ethylhexanoate. The primary precursor, 2-ethylhexanoic acid, can contain impurities that may carry through the synthesis process or cause unwanted side reactions.

A typical specification for synthesis-grade 2-ethylhexanoic acid shows a minimum assay of 99.0% purity. cdhfinechemical.com Potential impurities can include water, with a maximum limit often set around 0.01%, and other organic compounds. cdhfinechemical.com The presence of such impurities can have several negative consequences:

Formation of Byproducts: Isomeric acids or other reactive compounds can react with the calcium salt to form undesired carboxylates, complicating purification and reducing the yield of the target compound.

Process Complications: The presence of excess water can alter the solubility characteristics of the reactants and products, potentially affecting the precipitation process. In some applications, 2-ethylhexanoic acid itself is considered an impurity that must be carefully controlled and monitored. thermofisher.com

Therefore, using high-purity precursor materials is essential for achieving a high-quality final product.

Scalability Considerations for Laboratory and Industrial Production

The transition from laboratory-scale synthesis to industrial production of calcium 2-ethylhexanoate involves addressing several critical factors to ensure efficiency, safety, and product consistency. The most common industrial method is the direct neutralization reaction between a calcium source, such as calcium oxide (CaO) or calcium hydroxide (Ca(OH)₂), and 2-ethylhexanoic acid. This acid-base reaction is exothermic and yields calcium 2-ethylhexanoate and water.

Key scalability considerations for this process include:

Heat Management: The exothermic nature of the neutralization reaction requires robust cooling systems in large industrial reactors to control the temperature. Failure to manage heat can lead to side reactions, reduced product quality, and potential safety hazards.

Water Removal: Water is a by-product of the reaction, and its efficient removal is crucial to drive the reaction equilibrium towards the product side and achieve high yields. google.com In industrial settings, this is typically accomplished by heating the reaction mixture, often under vacuum or with azeotropic distillation, using a non-polar solvent like mineral spirits. google.com

Stoichiometric Control: Maintaining precise molar ratios of reactants is vital for maximizing conversion and minimizing unreacted starting materials in the final product. Automated dosing systems are often employed in industrial production to ensure accuracy.

Viscosity and Mixing: The reaction mixture can become highly viscous. Industrial reactors must be equipped with powerful agitators to ensure homogeneous mixing, facilitate heat transfer, and promote efficient reaction kinetics. The choice of solvent, such as mineral spirits, also helps to control viscosity. google.com

Filtration and Purification: After the reaction, the product solution is typically filtered to remove any unreacted solids or inorganic impurities. google.com The solvent may then be partially or fully removed depending on the desired final concentration of the product.

Alternative Industrial Route: Another scalable method is double decomposition (salt metathesis), which involves reacting a soluble calcium salt, like calcium chloride, with an alkali metal salt of 2-ethylhexanoic acid, such as sodium 2-ethylhexanoate. This method is effective as the desired calcium 2-ethylhexanoate often has lower solubility in the reaction medium, allowing it to be separated via precipitation.

The table below summarizes the key parameters that must be optimized when scaling up production.

| Parameter | Laboratory Scale | Industrial Scale | Rationale for Consideration |

| Heat Transfer | Simple heating mantles or water baths | Jacketed reactors with internal cooling coils | The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging for exothermic reactions. |

| Mass Transfer | Magnetic or overhead stirring | High-torque mechanical agitators | Effective mixing is required to handle increased viscosity and ensure reactants are in contact. |

| Water Removal | Dean-Stark apparatus, simple distillation | Azeotropic distillation systems, vacuum stripping | Efficient removal of water by-product is essential to drive the reaction to completion and maximize yield. google.com |

| Reactant Addition | Manual addition (e.g., dropping funnel) | Automated and controlled pumping systems | Precise control over stoichiometry is critical for product purity and minimizing residual reactants. |

Purity Assessment and Compositional Analysis of Synthesized Calcium 2-Ethylhexanoate

Ensuring the purity and precise composition of synthesized calcium 2-ethylhexanoate is critical for its performance in various applications. A suite of analytical techniques is employed to quantify the active component and to detect and identify any impurities, such as residual solvents or reaction by-products.

Methodologies for Quantifying Calcium Content

The quantification of calcium is a primary measure of the purity and concentration of the final product. Several analytical methods are utilized for this purpose, each with distinct principles and sensitivities.

Atomic Absorption Spectroscopy (AAS): This is a widely used technique for determining the concentration of a specific metal element in a sample. The sample is atomized, and the amount of light absorbed by the ground-state calcium atoms at a characteristic wavelength is proportional to the calcium concentration. Product specifications for calcium 2-ethylhexanoate sometimes refer to an "AAS" grade, indicating its suitability for or analysis by this method. chemicalbook.com

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is another powerful technique for elemental analysis. The sample is introduced into an argon plasma, which excites the calcium atoms. As they return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of calcium in the sample.

Complexometric Titration: This is a classic wet chemical method. A sample of the calcium salt is dissolved, and the calcium ions (Ca²⁺) are titrated with a standard solution of a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA). A colorimetric indicator is used to signal the endpoint of the reaction, from which the calcium concentration can be calculated.

The following table compares these common analytical methodologies.

| Analytical Method | Principle | Typical Application | Advantages |

| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free calcium atoms in a gaseous state. | Precise quantification of calcium metal content. | High sensitivity and specificity for the target element. |

| ICP-OES | Measures the light emitted by excited calcium atoms in a high-temperature plasma. | Elemental analysis, suitable for multi-element screening. | Excellent sensitivity, wide linear range, and can measure multiple elements simultaneously. |

| Complexometric Titration | Volumetric analysis based on the formation of a stable complex between calcium ions and a titrant (e.g., EDTA). | Routine quality control for determining calcium concentration. | Cost-effective, reliable, and does not require highly specialized instrumentation. |

| Non-aqueous Titration | Titration of the carboxylate anion in a non-aqueous solvent to determine the purity of the salt. thermofisher.com | Assay of the entire salt molecule rather than just the metal content. | Useful for determining overall product purity and integrity. |

Detection and Identification of Residual Solvents and By-products

Residual solvents from the synthesis and purification steps are common impurities that must be monitored. The primary technique for this analysis is Headspace Gas Chromatography (GC-HS). researcher.lifenih.gov

Headspace Gas Chromatography (GC-HS) with Flame Ionization Detection (FID): This is the industry-standard method for analyzing volatile organic compounds (like solvents) in a non-volatile sample matrix. researcher.lifeasianpubs.org The process involves placing the calcium 2-ethylhexanoate sample in a sealed vial and heating it. alfa-chemistry.com Any volatile residual solvents partition into the gas phase (the "headspace") above the sample. A portion of this gas is then automatically injected into a gas chromatograph, which separates the different solvent components. A Flame Ionization Detector (FID) is typically used for quantification due to its excellent sensitivity to hydrocarbons. nih.govasianpubs.org

Gas Chromatography-Mass Spectrometry (GC-MS): For the definitive identification of unknown by-products or impurities, GC can be coupled with a mass spectrometer (MS). While the GC separates the components of the mixture, the MS provides mass spectral data that can be used to elucidate the chemical structure of each component. canada.ca

Common impurities and the methods for their detection are outlined in the table below.

| Impurity Type | Specific Example | Primary Analytical Method |

| Residual Solvents | Mineral spirits, Toluene, Hexane | Headspace Gas Chromatography (GC-HS) with FID researcher.lifenih.gov |

| Unreacted Starting Material | 2-Ethylhexanoic acid | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |

| Reaction By-products | Varies depending on synthesis route | Gas Chromatography-Mass Spectrometry (GC-MS) for identification canada.ca |

| Water | Residual water from synthesis | Karl Fischer Titration |

Catalytic Science: Mechanisms and Applications

Calcium 2-Ethylhexanoate (B8288628) as a Catalyst in Polymerization Reactions

Calcium 2-ethylhexanoate is an organometallic compound recognized for its role as a catalyst in various chemical reactions, including polymerization processes. americanelements.com As a metal carboxylate, it offers solubility in organic solvents, which is a crucial property for its application in non-aqueous systems like polymer synthesis. Its catalytic function is particularly noted in ring-opening polymerization (ROP), a key method for producing various polyesters. researchgate.netacs.org

The primary catalytic application of calcium 2-ethylhexanoate in polymer science is in the ring-opening polymerization (ROP) of cyclic esters. This process involves the cleavage of the acyl-oxygen bond in the cyclic monomer, which is initiated by the catalyst. The generally accepted mechanism for metal carboxylates like calcium 2-ethylhexanoate is the coordination-insertion mechanism. This process begins with the coordination of the cyclic ester monomer to the calcium metal center, followed by a nucleophilic attack that opens the ring and allows for the propagation of the polymer chain.

Calcium 2-ethylhexanoate has been specifically investigated as a catalyst for the ring-opening polymerization of lactide to synthesize polylactide (PLA), a biodegradable and biocompatible thermoplastic. researchgate.netacs.org PLA is produced from renewable resources, and its synthesis using non-toxic metal catalysts is of significant interest for medical and pharmaceutical applications. researchgate.netmdpi.com Calcium 2-ethylhexanoate serves as one such biocompatible catalyst option for this polymerization process. researchgate.netacs.org

Research into the catalytic performance of calcium 2-ethylhexanoate in lactide polymerization has revealed its activity, although it is modest compared to other metal 2-ethylhexanoates. In studies conducting L-lactide polymerization at 200 °C for 24 hours with a 0.05% molar catalyst concentration, calcium 2-ethylhexanoate achieved a lactide conversion of 58%. acs.org This was significantly lower than the conversion rates achieved under identical conditions with magnesium and zinc analogs, which reached 91.5% and 92.8%, respectively. acs.org

Catalytic Activity in L-Lactide Polymerization

| Catalyst | Lactide Conversion (%) |

|---|---|

| Calcium 2-Ethylhexanoate | 58.0 |

| Magnesium 2-Ethylhexanoate | 91.5 |

| Zinc 2-Ethylhexanoate | 92.8 |

The stereochemistry of polylactide is a critical factor that influences its physical properties, such as its crystallinity and melting point. nih.gov During the polymerization of enantiopure L-lactide, an ideal catalyst should preserve the stereochemical integrity of the monomer units. However, some catalysts can cause racemization, which is the conversion of some L-lactide units into D-lactide units within the polymer chain. Studies utilizing calcium 2-ethylhexanoate have shown that some degree of racemization occurs. For instance, polylactide synthesized using a system involving this catalyst was found to contain up to 8% D-lactic acid content, indicating that stereochemical control is not absolute. researchgate.net

Control over the molecular weight (Mw) and the molecular weight distribution (polydispersity index, PDI) of the resulting polymer is a key indicator of a controlled polymerization process. In comparative studies, calcium 2-ethylhexanoate was found to produce polylactide with the lowest molecular weight. researchgate.netacs.org In one study, the weight-average molecular weight (Mw) of PLA obtained with the calcium catalyst was 19.5 kg/mol . acs.org This was substantially lower than the PLA produced using magnesium (≈31 kg/mol ) and zinc (64 kg/mol ) catalysts under the same conditions. acs.org The polydispersity index (DI) for these polymerization reactions typically ranged from 1.4 to 2.4. acs.org

Molecular Weight of Polylactide

| Catalyst | Weight-Average Molecular Weight (Mw, kg/mol) |

|---|---|

| Calcium 2-Ethylhexanoate | 19.5 |

| Magnesium 2-Ethylhexanoate | ~31.0 |

| Zinc 2-Ethylhexanoate | 64.0 |

Comparative studies are essential for contextualizing the catalytic performance of calcium 2-ethylhexanoate. When evaluated alongside other biocompatible 2-ethylhexanoate catalysts, such as those of magnesium and zinc, the calcium variant consistently demonstrates the lowest activity and produces polymers with the lowest molecular weight. researchgate.netacs.org Zinc 2-ethylhexanoate was identified as the most active catalyst, achieving the highest lactide conversion and yielding the highest molecular weight polylactide. researchgate.netacs.org

Another widely used and highly efficient catalyst for lactide ROP is Tin(II) 2-ethylhexanoate (tin octoate). researchgate.netresearchgate.net It is known for its high reaction rates and its ability to produce high molecular weight polylactides, making it a benchmark in both industrial and academic settings. researchgate.netacs.org When compared to this industry standard, the activity of calcium 2-ethylhexanoate is considerably lower.

Comparative Performance of Metal 2-Ethylhexanoates in Lactide Polymerization

| Catalyst | Lactide Conversion (%) | Polymer Mw (kg/mol) | Relative Activity Ranking |

|---|---|---|---|

| Calcium 2-Ethylhexanoate | 58.0 | 19.5 | Low |

| Magnesium 2-Ethylhexanoate | 91.5 | ~31.0 | High |

| Zinc 2-Ethylhexanoate | 92.8 | 64.0 | Highest |

Coordination Chemistry and Structural Characterization

Formation and Stability of Calcium 2-Ethylhexanoate (B8288628) Complexes in Various Media

Calcium 2-ethylhexanoate is valued for its solubility in non-aqueous, organic solvents, a property crucial for its use as a drier in coatings and as a stabilizer in polymers. americanelements.com This solubility is a direct consequence of the organic nature of the 2-ethylhexanoate ligands surrounding the calcium core.

The complex is commonly synthesized via a neutralization reaction between a calcium source, such as calcium hydroxide (B78521) or calcium oxide, and 2-ethylhexanoic acid. The reaction is typically carried out in a non-polar solvent like mineral spirits, and the water produced is removed to drive the reaction to completion. google.com

| Reactants | Solvent | Byproduct |

|---|---|---|

| Calcium Hydroxide (Ca(OH)₂) + 2-Ethylhexanoic Acid | Mineral Spirits | Water (H₂O) |

Despite its utility, solutions of pure calcium 2-ethylhexanoate can exhibit instability. For instance, a 5% solution in mineral spirits has been observed to form crystalline precipitates over time. google.com This instability can be exacerbated by the presence of even small amounts of water, which can lead to crystallization after a month of storage. google.com This suggests that while the complex is soluble, its stability in solution can be limited, likely due to slow rearrangement and aggregation processes leading to the formation of a less soluble, ordered solid phase.

Studies on Mixed Ligand Complexes (e.g., Calcium 2-Ethylhexanoate Isononanoate Complexes)

To address the stability issues of pure calcium 2-ethylhexanoate, mixed ligand complexes are often employed. Introducing a second, structurally different carboxylate ligand can disrupt the crystal packing that leads to precipitation, thereby enhancing the long-term stability of the solution.

Mixed ligand complexes can be synthesized by reacting the calcium source with a mixture of two different carboxylic acids. google.com Alternatively, a pre-formed solution of calcium 2-ethylhexanoate can be treated with a different carboxylic acid, leading to a ligand exchange reaction. For example, heating a solution of calcium 2-ethylhexanoate with naphthenic acid results in the displacement of some 2-ethylhexanoate groups, forming a mixed salt solution.

A documented method to create a stable mixed-ligand solution involves preparing calcium 2-ethylhexanoate and then replacing a portion of the 2-ethylhexanoic acid with a different branched-chain carboxylic acid, such as Versatic 911 acids (a mixture of C9, C10, and C11 tertiary carboxylic acids). google.com The resulting product is a solution containing a mixture of calcium salts or a mixed calcium salt complex. google.com

The primary influence of creating a mixed ligand system is the significant improvement in solution stability. While a solution of pure calcium 2-ethylhexanoate may form a precipitate, the mixed salt solution (e.g., with calcium salts of Versatic 911 acids) remains clear and free of precipitates even after six months of storage. google.com

This stabilization effect arises because the presence of multiple, differently shaped ligands (e.g., 2-ethylhexanoate and isononanoate or naphthenate) introduces disorder into the system. This structural irregularity hinders the formation of a well-ordered crystal lattice, which is the driving force for precipitation. google.com By preventing crystallization, the mixed ligand approach ensures the calcium complex remains dissolved and active in the organic medium for extended periods, which is critical for its industrial applications.

Advanced Spectroscopic and Diffraction Techniques for Structural Analysis

The comprehensive structural characterization of 2-Ethylhexanoate calcium relies on a suite of advanced analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the molecular framework, bonding environments, and vibrational modes. Concurrently, X-ray Diffraction (XRD) offers definitive insights into the arrangement of atoms in the crystalline state. Together, these techniques enable a thorough understanding of the compound's structure in both solid and solution phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within the molecule.

¹H and ¹³C NMR for Ligand Characterization: In solution, ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the 2-ethylhexanoate ligand bound to the calcium ion. The spectra are characterized by signals corresponding to the different hydrogen and carbon atoms in the alkyl chain. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for the 2-Ethylhexanoate Ligand

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (terminal) | ~0.9 | ~14 |

| CH₃ (ethyl group) | ~0.9 | ~12 |

| CH₂ (multiple) | ~1.3 - 1.6 | ~23 - 32 |

| CH (chiral center) | ~2.2 | ~47 |

| COO⁻ (carboxylate) | N/A | ~180 - 185 |

Solid-State NMR for Coordination Environment Analysis: While solution NMR provides information on the ligand, solid-state NMR (ssNMR) is particularly valuable for probing the immediate coordination sphere of the calcium ion. The low natural abundance (0.14%) and quadrupolar nature (spin I = 7/2) of the ⁴³Ca nucleus present significant experimental challenges. acs.org However, advancements in high-field magnets and specialized pulse sequences have made ⁴³Ca ssNMR an increasingly feasible tool for studying calcium-containing materials. acs.orgnih.gov

The ⁴³Ca chemical shift is highly sensitive to the local environment, including the coordination number of the calcium ion and the nature of the coordinating atoms (e.g., oxygen from carboxylate groups). acs.org Studies on other calcium carboxylates have demonstrated that ⁴³Ca ssNMR can distinguish between different crystallographic sites and provide details on Ca-O bond distances and coordination geometries. acs.org Although specific ⁴³Ca ssNMR studies on this compound are not widely published, this technique holds significant potential for directly characterizing the metal center's environment in the solid state.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying functional groups and investigating the coordination of the carboxylate ligand to the calcium ion.

IR Spectroscopy: FT-IR is a highly diagnostic method for characterizing metal carboxylates. researchgate.net The most informative region in the IR spectrum of this compound involves the stretching vibrations of the carboxylate group (COO⁻). Unlike the free 2-ethylhexanoic acid, which shows a characteristic C=O stretch at ~1710 cm⁻¹, the calcium salt displays two distinct bands: the asymmetric stretching vibration (νₐₛ(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)). researchgate.net

The positions of these bands and the separation between them (Δν = νₐₛ - νₛ) are indicative of the coordination mode of the carboxylate ligand.

Interactive Data Table: Correlation of Carboxylate Coordination Mode with IR Frequencies

| Coordination Mode | Δν (νₐₛ - νₛ) cm⁻¹ | Description |

| Ionic | < Δν (for sodium salt) | The interaction is primarily electrostatic. |

| Monodentate | > Δν (for sodium salt) | One oxygen atom of the carboxylate coordinates to the metal center. |

| Bidentate Chelating | << Δν (for sodium salt) | Both oxygen atoms coordinate to the same metal center. |

| Bidentate Bridging | ≈ Δν (for sodium salt) | The two oxygen atoms coordinate to two different metal centers. |

Based on spectra available in public databases, the IR spectrum of calcium 2-ethylhexanoate shows strong absorptions in the carbonyl region consistent with a carboxylate salt structure. nih.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. While IR is more sensitive to polar functional groups like the carboxylate, Raman is often more sensitive to the vibrations of the non-polar hydrocarbon backbone of the 2-ethylhexanoate ligand. nih.gov It can provide valuable information on the conformation of the alkyl chains. Although detailed Raman studies on this specific compound are limited, the technique is crucial for a complete vibrational analysis.

X-ray Diffraction (XRD) for Crystalline Structures

These compounds frequently form coordination polymers, where calcium ions are linked by bridging carboxylate ligands to form infinite one-dimensional (1D) chains or two-dimensional (2D) layers. rjsvd.comresearchgate.net The calcium ions in these structures are typically six- or eight-coordinate, with their coordination sphere being completed by oxygen atoms from multiple carboxylate groups and, in some cases, water molecules. cambridge.orgresearchgate.net The aliphatic chains of the carboxylate ligands typically pack in an ordered fashion between these polymeric chains or layers. cambridge.org

For example, a series of calcium carboxylate monohydrates, from propionate (B1217596) to caproate, were found to be isostructural, crystallizing in the monoclinic P2₁/a space group. cambridge.org A key finding was that as the length of the alkyl chain increases, the a lattice parameter of the unit cell grows systematically, while the b and c parameters remain nearly constant. This strongly indicates a layered structure where the dimensions of the calcium-carboxylate coordination layer are preserved, and the spacing between layers expands to accommodate the longer alkyl chains. cambridge.org

Interactive Data Table: Crystallographic Data for Analogous Calcium Carboxylate Monohydrates

| Compound | Crystal System | Space Group | a (nm) | b (nm) | c (nm) | β (°) |

| Calcium Propionate Hydrate | Monoclinic | P2₁/a | 2.4375 | 0.6812 | 0.5914 | 95.32 |

| Calcium Butyrate Hydrate | Monoclinic | P2₁/a | 2.9668 | 0.6807 | 0.5893 | 95.44 |

| Calcium Valerate Hydrate | Monoclinic | P2₁/a | 3.5664 | 0.6825 | 0.5928 | 107.28 |

| Calcium Caproate Hydrate | Monoclinic | P2₁/a | 4.1803 | 0.6826 | 0.5921 | 110.23 |

| Data sourced from Reference cambridge.org |

Given these consistent findings, it is highly probable that crystalline this compound also adopts a polymeric, layered structure driven by the bridging coordination of its carboxylate groups to calcium centers.

Material Science and Engineering Research

Role as Polymer Stabilizers and Modifiers

Calcium 2-ethylhexanoate (B8288628) plays a significant role as a stabilizer and modifier in various polymer systems, most notably in polyvinyl chloride (PVC). It is often used in combination with other metal carboxylates, such as zinc and barium stearates, to create effective heat stabilizer packages. These stabilizers are essential for preventing the thermal degradation of PVC during processing at high temperatures.

The primary mechanism of thermal stabilization by calcium 2-ethylhexanoate in polymers like PVC involves the neutralization of hydrogen chloride (HCl). During processing, PVC can degrade and release HCl, which autocatalyzes further degradation. Calcium 2-ethylhexanoate reacts with and scavenges this HCl, preventing it from causing a chain reaction of polymer breakdown.

Another aspect of its stabilizing function is its ability to substitute labile chlorine atoms present in the PVC structure. These atoms are weak points where degradation can initiate. By replacing them, calcium 2-ethylhexanoate enhances the intrinsic thermal stability of the polymer. In synergistic mixtures with zinc compounds, the calcium component can regenerate the primary zinc stabilizer, prolonging the period of effective stabilization.

Beyond stabilization, calcium 2-ethylhexanoate also acts as a lubricant and processing aid in polymer formulations. Its presence can reduce the viscosity of the polymer melt, which improves flow characteristics during extrusion and molding processes. This lubricating effect helps to prevent overheating and degradation due to shear forces.

Integration into Coatings and Paints as Driers and Additives

In the coatings and paint industry, calcium 2-ethylhexanoate is widely used as an auxiliary drier, also known as a siccative. umicore.comorganometal.eu It works in conjunction with primary driers, such as cobalt and manganese carboxylates, to accelerate the curing process of alkyd and other oil-based coatings. umicore.comorganometal.eu

The drying of oxidative-curing coatings is a chemical process involving the absorption of atmospheric oxygen. durachem.com Calcium 2-ethylhexanoate, as an auxiliary drier, does not possess catalytic drying activity on its own. organometal.eu Instead, it enhances the performance of primary driers. umicore.comresearchgate.net One of its key roles is to keep the paint film open, which allows for better oxygen penetration deep into the coating. durachem.com This facilitates a more uniform drying process throughout the film, rather than just surface-level curing which can lead to wrinkling. umicore.comdurachem.com

Research indicates that calcium driers can also minimize the loss of drying activity over time, which can be caused by the adsorption of the primary drier onto pigments in the formulation. organometal.eu Calcium is preferentially adsorbed by these pigments, leaving the primary drier free to catalyze the curing reaction. organometal.eu

The presence of calcium 2-ethylhexanoate significantly influences the final properties of the paint film. By promoting through-drying, it helps to prevent the formation of surface skinning and wrinkling. umicore.comdurachem.com It also serves as a pigment wetting and dispersing agent, which contributes to improved gloss and hardness of the cured film. umicore.comorganometal.eu

Development of Advanced Lubricant and Grease Formulations

In the realm of lubricating greases, calcium compounds are fundamental. For instance, calcium sulfonate greases are known for their exceptional rust-inhibiting properties and ability to perform under extreme pressure. seqens.comyoutube.com While not the primary thickener itself, calcium 2-ethylhexanoate can be a component in the complex chemical reactions used to form the grease's structure. It can also act as a rust and corrosion inhibitor within the formulation. matrix-lubricants.com The development of overbased calcium sulfonates, which involves reacting calcium compounds with acidic components, has led to high-performance greases with enhanced thermal and mechanical stability. seqens.com These advanced formulations are particularly effective in demanding environments where resistance to water and corrosion is critical. seqens.com

Investigation of Rheological Properties and Viscosity Modification

Rheology modifiers are crucial in coatings to control application properties, such as flow, leveling, and sag (B610663) resistance. These additives can be categorized as non-associative or associative thickeners. Non-associative thickeners, like cellulosic derivatives, increase viscosity through hydrodynamic volume exclusion and chain entanglement. Associative thickeners, which include hydrophobically modified alkali swellable emulsions (HASE) and hydrophobically modified ethoxylated urethane (B1682113) resins (HEUR), form a network through interactions between the thickener molecules and other components of the formulation, thereby increasing viscosity.

While specific studies detailing the isolated rheological effects of calcium 2-ethylhexanoate are not extensively available, its role as a metallic soap means it can interact with other components in a coating formulation. In some systems, metallic soaps can contribute to an increase in viscosity. However, detailed quantitative data from research specifically investigating calcium 2-ethylhexanoate as a primary rheology modifier is not prevalent in publicly accessible scientific literature. Its impact is often considered secondary to its primary catalytic function as a drier.

Enhancement of Lubricity and Anti-Wear Performance

In the field of lubrication, various calcium-based compounds are widely researched and utilized for their ability to enhance lubricity and provide anti-wear protection. Notably, compounds such as overbased calcium sulfonates and calcium carbonate nanoparticles have demonstrated significant performance benefits. These additives function by forming a protective tribochemical film on metal surfaces under boundary lubrication conditions, which prevents direct metal-to-metal contact, thereby reducing friction and wear.

For instance, studies on calcium sulfonate greases show they possess excellent anti-wear and extreme pressure (EP) properties. The mechanism involves the deposition of calcium carbonate on the rubbing surfaces, which acts as a protective layer mdpi.com. Similarly, research on lubricants containing calcium carbonate (CaCO3) nanoparticles has shown that these particles can act as solid lubricants, effectively reducing both friction and wear on steel surfaces ekb.egekb.eg.

However, it is crucial to distinguish these compounds from calcium 2-ethylhexanoate. While they are all calcium salts, their chemical structures and performance mechanisms differ. Scientific literature focusing specifically on the tribological performance of calcium 2-ethylhexanoate as a primary anti-wear or lubricity-enhancing additive is scarce. Its application in this area is not well-documented in comparison to the extensive research on calcium sulfonates and carbonates.

Emerging Applications in Energy and Environmental Technologies

While some commercial suppliers suggest potential uses for organo-metallic compounds like calcium 2-ethylhexanoate in energy and environmental sectors, detailed scientific research validating these specific applications is limited.

Thin Film Deposition for Solar Energy Applications

The development of thin-film solar cells, particularly perovskite solar cells, involves the use of precursor solutions to deposit the light-absorbing layer. The quality and purity of these precursors are critical for achieving high power conversion efficiency researchgate.net. Research in this area explores various additives and precursor materials to create uniform, high-quality perovskite films.

While some metal ethylhexanoates have been investigated as precursors or additives in solar cell research, there is no significant body of scientific work in the available literature that specifically identifies or details the use of calcium 2-ethylhexanoate for thin-film deposition in solar energy applications. One study on perovskite precursors noted that reducing calcium ion impurities led to improved device performance, suggesting that the presence of calcium could be detrimental in that specific context researchgate.net.

Research in Water Treatment Processes

Coagulation and flocculation are essential processes in wastewater treatment, designed to remove suspended particles from water. These processes typically involve the use of chemical coagulants, such as aluminum sulfate (B86663) (alum) or iron salts, which neutralize the charge of particles, allowing them to aggregate and settle.

Various calcium compounds, notably calcium hydroxide (B78521) (lime) and calcium chloride, are used in water treatment. They can aid in coagulation, adjust pH, and precipitate contaminants like phosphates mdpi.comnih.gov. However, a review of scientific literature on water treatment, including journals such as Water Research, does not indicate that calcium 2-ethylhexanoate is a compound of interest or is actively being researched for use as a coagulant or flocculant in these processes rsc.orgresearchgate.net. The available research focuses on inorganic calcium salts rather than organometallic compounds like calcium 2-ethylhexanoate.

Studies on its Functionality in Food Packaging Materials

Calcium 2-ethylhexanoate is reported for use as a component in the manufacturing of some food packaging materials nih.govcanada.cacanada.ca. As with any substance intended for use in food contact materials, its potential to migrate from the packaging into the food is a key consideration for safety and regulatory assessment.

Research on Migration and Material Compatibility

The migration of substances from packaging to food is a complex process influenced by factors such as the chemical nature of the migrant, the type of polymer, the food's composition (e.g., fat content), contact time, and temperature mdpi.comdphen1.com. Regulatory bodies establish specific migration limits (SMLs) for certain additives to ensure consumer safety.

A screening assessment conducted by the Government of Canada evaluated calcium 2-ethylhexanoate and concluded that while it may be used in some food packaging materials, the exposure from food is expected to be negligible nih.govcanada.ca. The assessment determined that the risk to human health from this substance at the levels of exposure considered is low nih.gov.

Role in Resin Manufacturing Processes

Calcium 2-ethylhexanoate serves a significant function in the manufacturing of polymers and resins, where it can influence reaction rates and the final properties of the polymer. Its utility is particularly noted in polymerization reactions where it acts as a catalyst. americanelements.com In the context of resin manufacturing, especially during processing operations like extrusion and injection molding, additives such as calcium 2-ethylhexanoate are crucial for modulating the rheological properties of the polymer melt.

The compound's presence can affect the viscosity and flow characteristics of the resin. The metallic (calcium) and organic (2-ethylhexanoate) components of the molecule can interact with polymer chains, thereby altering the intermolecular forces. This interaction can lead to a reduction in melt viscosity or a change in shear-thinning behavior. Such modifications are critical for optimizing manufacturing processes, potentially allowing for lower processing temperatures, reduced energy consumption, and faster production cycles.

Table 1: Effects of Calcium 2-Ethylhexanoate on Polymer Rheological Properties

| Rheological Property | Potential Effect of Calcium 2-Ethylhexanoate | Implication for Processing |

|---|---|---|

| Melt Viscosity | Reduction | Easier mold filling and lower energy consumption. |

Application in Printing Ink Formulations

Calcium 2-ethylhexanoate is utilized as an additive in coatings and printing inks, primarily functioning as a drier. nih.gov Driers are essential components in ink formulations that promote the curing or drying of the ink film through oxidative polymerization. This compound is a calcium source that is soluble in organic solvents, making it suitable for non-aqueous formulations like many printing inks. americanelements.com

The broader category of calcium compounds, such as calcium carbonate, is used extensively in the ink industry for various purposes, including as a pigment extender to manage costs, to enhance opacity and whiteness, and to control rheology. zohdytrading.comtldvietnam.com While calcium 2-ethylhexanoate's primary role is as a drier, its chemical nature as a metallic soap means it can also influence other properties of the ink. It is important to note that the increased presence of calcium in the printing environment, sometimes introduced from alkaline paper manufacturing processes or from calcium-based pigments in certain inks (e.g., some red pigments), can sometimes lead to printing issues if not properly managed. inkandprint.com

The rheological properties of printing ink—its flow and deformation characteristics—are critical for print quality and consistency. zohdytrading.com Additives play a crucial role in controlling these properties. Calcium 2-ethylhexanoate can modify the viscosity and flow behavior of formulations it is added to. In the context of inks, this can help in achieving the desired flow characteristics for smooth and consistent application during the printing process. zohdytrading.comtldvietnam.com

Proper pigment dispersion is fundamental to achieving desired color strength, gloss, and stability in printing inks. Dispersing agents are used to wet the pigment particles and stabilize them within the ink vehicle, preventing agglomeration. specialchem.com While specific research detailing the role of calcium 2-ethylhexanoate as a primary dispersant is limited, metallic soaps, in general, can contribute to the wetting and stabilization of pigments. The surface-active nature of such molecules allows them to orient at the pigment-vehicle interface, which can aid in dispersion. The rheology of an ink is intrinsically linked to the state of its pigment dispersion; a well-dispersed system typically exhibits more stable and predictable rheological behavior. researchgate.net The presence of additives that influence viscosity, like calcium 2-ethylhexanoate, can therefore indirectly affect the stability of the pigment dispersion.

Table 2: Research Findings on Ink Additive Functions

| Function | Additive Type | Effect on Ink Properties |

|---|---|---|

| Rheology Control | Calcium Carbonate | Adjusts viscosity and flow characteristics for optimal printing performance. zohdytrading.comtldvietnam.com |

| Pigment Dispersion | Polymeric Dispersants | Improves pigment wetting, color development, and storage stability by stabilizing pigment particles. specialchem.com |

Analytical Methodologies and Purity Assessment

Spectroscopic Techniques for Elemental and Molecular Analysis

Spectroscopic methods are fundamental in the characterization of 2-Ethylhexanoate (B8288628) calcium, offering both qualitative and quantitative data.

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a sample with high sensitivity and precision. For the analysis of 2-Ethylhexanoate calcium, ICP-MS is the preferred method for the accurate quantification of the calcium content.

Sample Preparation: A critical step in the ICP-MS analysis of an organic matrix like calcium 2-ethylhexanoate is the sample preparation, which aims to decompose the organic components and bring the calcium into a solution suitable for introduction into the plasma. Microwave-assisted acid digestion is a common and effective method. thermofisher.comanton-paar.com A typical procedure involves digesting a precisely weighed amount of the sample in a closed vessel with a mixture of concentrated nitric acid (HNO₃) and sometimes hydrogen peroxide (H₂O₂) to aid in the oxidation of the organic matter. thermofisher.comjpsionline.com The high temperatures and pressures achieved in the microwave system ensure complete digestion. anton-paar.com

Analytical Procedure: Following digestion, the sample solution is diluted with deionized water to a suitable concentration range for the instrument. The solution is then nebulized into a high-temperature argon plasma (around 6,000-10,000 K), which atomizes and ionizes the calcium atoms. The resulting ions are then introduced into the mass spectrometer, where they are separated based on their mass-to-charge ratio. The intensity of the signal for the calcium isotopes (primarily ⁴⁰Ca and ⁴⁴Ca) is directly proportional to the concentration of calcium in the sample. labcompare.comnih.gov

Data Interpretation and Quantification: Calibration is typically performed using a series of external standards with known calcium concentrations. By comparing the signal intensity of the sample to the calibration curve, the precise concentration of calcium in the original this compound sample can be determined. The results are often expressed as a weight percentage of calcium in the compound.

| Parameter | Typical Condition |

| Digestion Acid | Concentrated Nitric Acid (HNO₃), Hydrogen Peroxide (H₂O₂) |

| Digestion Method | Microwave-Assisted Digestion |

| Plasma Gas | Argon |

| Detection | Mass Spectrometry |

| Quantification | External Calibration Curve |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds, including this compound. Quantitative ¹H NMR (qNMR) is a particularly powerful technique for determining the purity of a substance without the need for a specific reference standard of the compound itself. bwise.krnih.govresearchgate.net

Principle of qNMR: The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals corresponding to the 2-ethylhexanoate moiety and comparing them to the integral of a certified internal standard of known concentration, the purity of the calcium 2-ethylhexanoate can be accurately determined. bwise.kracs.org

Sample Preparation and Analysis: A known mass of the this compound sample and a known mass of a suitable internal standard are dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O). The ¹H NMR spectrum is then acquired under specific conditions that ensure accurate integration, such as a long relaxation delay.

Data Interpretation: The ¹H NMR spectrum of this compound will show characteristic signals for the different protons in the 2-ethylhexyl group. By integrating a well-resolved signal from the analyte and a signal from the internal standard, the molar ratio of the two can be calculated. From this, the purity of the this compound can be determined. Furthermore, the presence of impurities, such as free 2-ethylhexanoic acid or other organic contaminants, can be identified by their characteristic signals in the spectrum and quantified relative to the main component or the internal standard. nih.gov

| Proton | Approximate Chemical Shift (ppm) in CDCl₃ |

| CH₃ (terminal) | 0.9 |

| CH₂ (multiple) | 1.2-1.6 |

| CH (chiral center) | ~2.3 |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. innovatechlabs.comupi.edu For this compound, FTIR is used to confirm the presence of the carboxylate group and the aliphatic hydrocarbon chains, and to ensure the absence of significant amounts of free carboxylic acid. innovatechlabs.comthermofisher.com

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. The absorbed energy corresponds to the vibrational frequencies of the bonds within the molecule.

Analysis: A small amount of the sample is placed in the path of an infrared beam. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation: The FTIR spectrum of this compound is characterized by several key absorption bands. The most significant are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which typically appear in the regions of 1540-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The absence of a broad absorption band around 1700-1725 cm⁻¹, which is characteristic of the C=O stretch of a free carboxylic acid, is an indicator of the salt's purity. The spectrum will also show strong absorptions in the 2800-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the ethyl and hexyl groups.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C-H stretching (alkane) | 2850-2960 |

| C=O stretching (carboxylate, asymmetric) | 1540-1650 |

| C-H bending (alkane) | 1375-1465 |

| C=O stretching (carboxylate, symmetric) | 1400-1450 |

Chromatographic Separation Methods

Chromatographic techniques are essential for separating complex mixtures and are therefore vital for assessing the impurity profile of this compound.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is the premier technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC is primarily used to identify and quantify volatile impurities such as residual solvents from the manufacturing process or unreacted starting materials. shimadzu.euispub.com

Methodology: For the analysis of residual solvents, a headspace GC technique is commonly employed. itwreagents.comsepscience.com A sample of this compound is placed in a sealed vial and heated to a specific temperature, allowing any volatile components to partition into the gas phase (headspace). A portion of this headspace gas is then injected into the GC. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer can be used for detection and quantification. shimadzu.eushimadzu.com

Data Interpretation: The retention time of a peak is used to identify a specific compound by comparing it to the retention times of known standards. The area of the peak is proportional to the concentration of that compound in the sample. GC-MS provides an additional layer of confirmation by providing the mass spectrum of each separated component, which can be compared to a library of known spectra for definitive identification. shimadzu.com

| Potential Volatile Impurity | Analytical Technique |

| Residual Solvents (e.g., Toluene (B28343), Heptane) | Headspace GC-FID/MS |

| Unreacted 2-Ethylhexanoic Acid (after derivatization) | GC-FID/MS |

Ion Chromatography (IC) is a powerful technique for the separation and quantification of ionic species in a sample. For this compound, IC can be employed to determine the concentration of free calcium ions and 2-ethylhexanoate anions, as well as to detect and quantify other ionic impurities. kirj.eed-nb.info

Principle: IC separates ions based on their affinity for an ion-exchange resin packed in a column. The separated ions are then detected, typically by a conductivity detector.

Analysis of Ionic Impurities: A solution of this compound can be analyzed to determine the presence of other anions (e.g., chloride, sulfate) or cations (e.g., sodium, potassium) that may be present as impurities from the raw materials or the manufacturing process. The sample is injected into the IC system, and the ions are separated on an appropriate ion-exchange column. Quantification is achieved by comparing the peak areas of the sample to those of standard solutions containing known concentrations of the ions of interest. metrohm.com A method for determining 2-ethylhexanoic acid as an impurity in a pharmaceutical product using IC has been described, which could be adapted for the analysis of this compound. thermofisher.com

| Ionic Species | Type of Ion Chromatography |

| Free Calcium (Ca²⁺) | Cation-Exchange Chromatography |

| 2-Ethylhexanoate Anion | Anion-Exchange Chromatography |

| Other Anionic Impurities (e.g., Cl⁻, SO₄²⁻) | Anion-Exchange Chromatography |

| Other Cationic Impurities (e.g., Na⁺, K⁺) | Cation-Exchange Chromatography |

Titrimetric and Complexometric Approaches for Calcium Content

The determination of calcium content in this compound is a critical component of its purity assessment. Complexometric titration stands out as a precise and widely adopted method for this purpose. libretexts.orgtitrations.info This technique involves the formation of a stable, colored complex between the calcium ions (Ca²⁺) and a complexing agent, or ligand.

Ethylenediaminetetraacetic acid (EDTA) is the most common titrant used for this analysis because it forms a very stable 1:1 complex with calcium ions. libretexts.orgtitrations.info The reaction is as follows:

Ca²⁺ + [EDTA]⁴⁻ → [Ca(EDTA)]²⁻ titrations.info

To accurately detect the endpoint of the titration, a metal ion indicator is used. These indicators are dyes that change color when they bind to metal ions. For calcium determination, indicators such as Murexide or Calcein are frequently employed. titrations.infomdpi.com The titration is typically carried out at a high pH, usually between 12 and 13, which is achieved by adding a buffer solution like sodium hydroxide (B78521). titrations.infoagroparistech.fr This high pH is crucial as it ensures that any magnesium ions (Mg²⁺) present in the sample precipitate as magnesium hydroxide (Mg(OH)₂), preventing them from interfering with the titration of calcium. titrations.info

At the beginning of the titration, the indicator forms a colored complex with the free calcium ions. As the EDTA solution is added, it first reacts with any remaining free calcium ions and then begins to displace the indicator from the calcium-indicator complex. The endpoint is reached when all the calcium has been complexed by the EDTA, causing the indicator to be released in its free form, which results in a sharp and distinct color change. libretexts.org For example, when using Murexide, the color changes to violet at the endpoint. titrations.info

| Parameter | Value |

|---|---|

| Sample Weight (g) | 0.5000 |

| EDTA Titrant Concentration (M) | 0.0500 |

| Endpoint Volume (mL) | 30.65 |

| Calculated Calcium Content (%) | 12.29 |

Thermogravimetric Analysis (TGA) for Decomposition Studies and Water Content

Thermogravimetric Analysis (TGA) is a powerful thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. ebatco.com This methodology is highly valuable for studying the thermal stability and decomposition profile of this compound. It can also precisely determine the water content (moisture or water of hydration) within the compound. ebatco.com

A typical TGA experiment involves heating a small amount of the sample on a highly sensitive balance inside a furnace. The resulting TGA curve plots the percentage of mass loss against the increasing temperature. The decomposition of calcium salts of organic acids, such as calcium 2-ethylhexanoate, generally occurs in distinct stages:

Dehydration: The initial mass loss at lower temperatures (typically below 200°C) corresponds to the evaporation of free water or the release of bound water molecules.

Decomposition of the Anion: As the temperature increases further, the organic 2-ethylhexanoate anion begins to decompose. This is often the most significant mass loss step.

Formation of Calcium Carbonate: The decomposition of the organic moiety often leads to the formation of a stable intermediate, calcium carbonate (CaCO₃).

Final Decomposition to Calcium Oxide: At very high temperatures (often above 700-800°C), the calcium carbonate decomposes into calcium oxide (CaO) and carbon dioxide (CO₂), resulting in a final stable residue.

By analyzing the specific temperatures at which these mass losses occur and the percentage of mass lost at each step, one can gain insight into the compound's thermal stability, composition, and purity. The theoretical mass loss for each step can be calculated based on the compound's molecular formula and compared with the experimental data. ebatco.com

| Decomposition Stage | Temperature Range (°C) | Process | Theoretical Mass Loss (%) |

|---|---|---|---|

| 1 | ~100 - 200 | Loss of Water (Dehydration) | Dependent on hydration state |

| 2 | ~350 - 500 | Decomposition of Ethylhexanoate to CaCO₃ | ~44.1% (for anhydrous) |

| 3 | ~700 - 850 | Decomposition of CaCO₃ to CaO | ~13.5% (for anhydrous) |

Application of Standard Reference Materials in Analytical Research

The use of Standard Reference Materials (SRMs) or Certified Reference Materials (CRMs) is fundamental to achieving accuracy, reliability, and comparability in analytical chemistry. These materials are produced by national metrology institutes, such as the National Institute of Standards and Technology (NIST), and are characterized for specific properties using state-of-the-art measurement techniques. nist.govnist.gov

Use of Certified Reference Materials for Calcium Content Verification

For the accurate determination of calcium, a highly pure and well-characterized standard is essential for calibration and method validation. nist.gov A widely recognized CRM for this purpose is NIST Standard Reference Material® (SRM) 915c Calcium Carbonate. nist.govnist.gov This material is certified for its high purity and is intended for use in the calibration and standardization of procedures for calcium determination. nist.govnist.gov

In the context of analyzing this compound, SRM 915c can be used in several ways:

Standardization of Titrant: A primary standard solution of calcium can be prepared by accurately weighing and dissolving SRM 915c. This solution is then used to titrate and precisely determine the concentration of the EDTA solution used in the complexometric titration.

Method Validation: To validate an analytical method (e.g., titration or an instrumental method like ICP-OES), a known amount of SRM 915c can be analyzed as if it were an unknown sample. The measured calcium content should agree with the certified value within an acceptable margin of error, confirming the accuracy of the method.

Quality Control: SRM 915c can be used as a quality control material, analyzed periodically alongside routine samples to ensure the analytical system remains in control and continues to produce reliable results.

Challenges in Differentiating Related Calcium Salts (e.g., Calcium Acetate)

A significant challenge in the analytical assessment of simple metal salts is the differentiation between compounds with the same cation but different anions using cation-specific methods. For instance, relying solely on the analytical methods described above can make it difficult to distinguish Calcium 2-Ethylhexanoate from another simple organic salt like Calcium Acetate (B1210297).

Titrimetric Analysis: Complexometric titration with EDTA determines the total concentration of calcium ions in a sample. titrations.info This method is insensitive to the nature of the organic anion. A sample of Calcium Acetate and a sample of Calcium 2-Ethylhexanoate, each containing the same molar amount of calcium, would yield identical results in a titration, making differentiation impossible by this method alone.

Thermogravimetric Analysis (TGA): While TGA provides more detailed information, challenges can still arise. Both Calcium 2-Ethylhexanoate and Calcium Acetate will decompose to form calcium carbonate and subsequently calcium oxide. researchgate.net Although the decomposition of the larger 2-ethylhexanoate anion occurs at different temperatures and involves different fragmentation patterns compared to the acetate anion, the final residual mass of CaO relative to the initial calcium content would be the same. Without careful analysis of the entire decomposition profile and comparison to a known reference material, misidentification is possible, especially if impurities are present.

Therefore, a combination of analytical techniques is necessary for unambiguous identification. While titrimetry can confirm the calcium content, techniques like Infrared (IR) Spectroscopy or Nuclear Magnetic Resonance (NMR) Spectroscopy would be required to identify the organic 2-ethylhexanoate anion and definitively distinguish the compound from other calcium salts.

| Property | Calcium 2-Ethylhexanoate (C₁₆H₃₀CaO₄) | Calcium Acetate (C₄H₆CaO₄) | Analytical Implication |

|---|---|---|---|

| Theoretical Calcium Content (%) | 12.28% | 25.33% | Titration can quantify but not identify based on %Ca alone without knowing the assumed identity. |

| TGA Decomposition Profile | Multi-step loss of organic anion at ~350-500°C | Decomposition of acetate at ~400-500°C | Different temperature profiles, but both yield CaCO₃ and then CaO. researchgate.net Requires careful interpretation. |

Environmental Fate and Biogeochemical Cycling

Dissociation and Transformation Pathways in Aquatic and Terrestrial Environments

Once in the environment, calcium 2-ethylhexanoate (B8288628) is not expected to persist in its original form. It readily breaks down, initiating a cascade of transformation processes.